![molecular formula C24H22FN5O3 B2834213 N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251566-19-4](/img/structure/B2834213.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
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Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and various aromatic substituents, which are known to enhance its binding affinity to biological targets. The molecular formula of this compound is C₁₈H₁₈FN₅O₃, and it is characterized by a diverse array of functional groups that contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cells. The compound exhibits an impressive IC50 value of less than 1 μM, indicating potent cytotoxic activity against this cell line. The mechanism of action appears to involve the inhibition of specific pathways associated with cancer progression, making it a promising candidate for further therapeutic exploration.
Table 1: Anticancer Activity Data
The triazole moiety in this compound is significant for its interaction with biological targets. Triazoles are known for their ability to modulate enzyme activity and receptor interactions. Initial findings suggest that this compound may selectively inhibit certain pathways involved in cancer cell proliferation and survival. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to evaluate these interactions, demonstrating the compound's potential as an inhibitor of various enzymes and receptors.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates favorable properties for drug development. The logP value of approximately 2.88 suggests good lipophilicity, which can enhance bioavailability . Additionally, the polar surface area (74.942 Ų) indicates suitable permeability characteristics for cellular uptake.
Case Studies
In a recent study assessing various triazole derivatives, this compound was found to be one of the most effective compounds against multiple cancer cell lines. The study utilized the National Cancer Institute's guidelines for testing anticancer activity across a range of cell lines including leukemia and melanoma .
Table 2: Comparative Anticancer Efficacy
Compound Name | IC50 (μM) | Target Cell Line |
---|---|---|
N-[(3,4-dimethoxyphenyl)methyl]-... | < 1 | Breast Cancer |
Compound A (similar structure) | 2.36 | Colon Cancer |
Compound B | 0.24 | EGFR Inhibition |
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-12-18(5-6-19(15)25)30-23(17-8-10-26-11-9-17)22(28-29-30)24(31)27-14-16-4-7-20(32-2)21(13-16)33-3/h4-13H,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYWIUOVPDOUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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